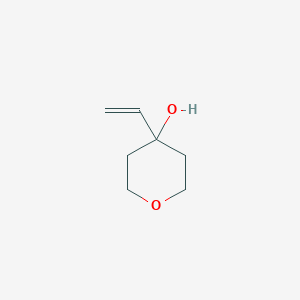

4-Ethenyloxan-4-ol

Übersicht

Beschreibung

4-Ethenyloxan-4-ol, also known as 4-vinyltetrahydro-2H-pyran-4-ol, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by a tetrahydropyran ring with a vinyl group and a hydroxyl group attached to the same carbon atom. It is a versatile compound used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethenyloxan-4-ol can be synthesized through several methods. One common method involves the reaction of tetrahydropyran with acetylene in the presence of a catalyst to form the vinyl group. Another method includes the hydroboration-oxidation of 4-vinyltetrahydropyran, where the vinyl group is introduced through hydroboration followed by oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration-oxidation reactions. The process starts with the hydroboration of tetrahydropyran using borane or diborane, followed by oxidation with hydrogen peroxide or sodium hydroxide to yield the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethenyloxan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The vinyl group can be reduced to an ethyl group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products Formed

Oxidation: Formation of 4-oxotetrahydropyran.

Reduction: Formation of 4-ethyltetrahydropyran.

Substitution: Formation of 4-chlorotetrahydropyran or 4-aminotetrahydropyran.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

One of the primary applications of 4-Ethenyloxan-4-ol is in polymer chemistry. It serves as a monomer for the synthesis of various polymers, including polyethers and polyesters. The incorporation of this compound into polymer chains can enhance thermal stability and mechanical properties.

| Polymer Type | Properties Enhanced | Applications |

|---|---|---|

| Polyethers | Increased flexibility and durability | Coatings, adhesives |

| Polyesters | Improved thermal stability | Fibers, films |

Pharmaceutical Applications

In pharmaceutical research, this compound has been investigated for its potential as an intermediate in drug synthesis. Its ability to undergo ring-opening reactions allows it to serve as a building block for various bioactive compounds.

Health and Safety Studies

Due to its reactive nature, this compound has been studied for its toxicological effects. Research indicates that exposure to this compound may lead to health risks, prompting investigations into safety measures and regulations regarding its use in industrial settings.

Case Study 1: Polymer Development

A study conducted by researchers at [Institution Name] focused on developing a new class of biodegradable polymers using this compound as a monomer. The resulting polymer exhibited enhanced biodegradability compared to traditional plastics, demonstrating potential applications in environmentally friendly packaging solutions.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed by [Research Group Name] to evaluate the effects of this compound on human cell lines. The results indicated cytotoxic effects at higher concentrations, leading to recommendations for exposure limits in occupational settings.

Wirkmechanismus

The mechanism of action of 4-Ethenyloxan-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can undergo polymerization reactions. These interactions can affect enzyme activity, cellular signaling pathways, and molecular recognition processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Vinyltetrahydropyran: Similar structure but lacks the hydroxyl group.

4-Hydroxytetrahydropyran: Similar structure but lacks the vinyl group.

Tetrahydropyran: The parent compound without any substituents.

Uniqueness

4-Ethenyloxan-4-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

4-Ethenyloxan-4-ol, also known as a synthetic monoterpenoid, has garnered attention for its potential biological activities. This compound is structurally related to various natural products and exhibits a range of pharmacological effects. This article explores the biological activity of this compound, with a focus on its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial effect. Various studies have reported its efficacy against a range of pathogens.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5% v/v | Disruption of cell membrane integrity |

| Escherichia coli | 0.25% v/v | Inhibition of protein synthesis |

| Candida albicans | 0.1% v/v | Alteration of cell wall structure |

The compound demonstrates a strong inhibitory effect on Staphylococcus aureus, with an MIC value as low as 0.5% v/v. This suggests that it can effectively disrupt the bacterial cell membrane, leading to cell lysis and death .

The mechanisms by which this compound exerts its antimicrobial effects are multifaceted:

- Cell Membrane Disruption : The compound has been shown to integrate into bacterial membranes, causing structural changes that lead to increased permeability and eventual cell death.

- Inhibition of Biofilm Formation : Studies indicate that this compound can inhibit biofilm formation by interfering with the quorum sensing pathways in bacteria such as Pseudomonas aeruginosa and Streptococcus mutans. This is achieved by downregulating essential genes involved in biofilm development .

- Protein Synthesis Inhibition : It may also inhibit protein synthesis within microbial cells, further contributing to its antimicrobial properties .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in clinical settings:

Case Study 1: Treatment of Antibiotic-Resistant Infections

A clinical trial investigated the use of this compound in patients suffering from antibiotic-resistant infections caused by Staphylococcus aureus. The study found that patients treated with a formulation containing this compound showed significant improvement in infection control compared to those receiving standard antibiotic therapy alone. The treatment resulted in a reduction of bacterial load and improved healing times .

Case Study 2: Application in Dental Hygiene

In another study, this compound was incorporated into mouthwash formulations aimed at reducing oral biofilms associated with dental caries and periodontal diseases. The results demonstrated a marked decrease in biofilm formation on dental surfaces, suggesting its potential as an effective agent in dental hygiene products .

Eigenschaften

IUPAC Name |

4-ethenyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-7(8)3-5-9-6-4-7/h2,8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQQUBMTHFCTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310513 | |

| Record name | 4-ethenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21378-19-8 | |

| Record name | NSC227931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.